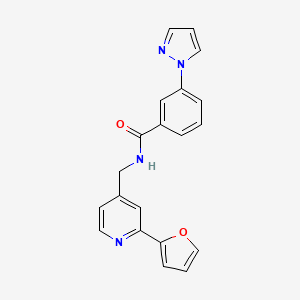

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a heterocyclic benzamide derivative featuring a pyridine ring substituted with a furan moiety and a pyrazole ring. Its structure combines aromatic and electron-rich systems, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π interactions or hydrogen bonding are critical. The furan and pyridine groups contribute to its electronic profile, while the pyrazole may enhance binding specificity through hydrogen-bond donor/acceptor interactions. Structural characterization of such compounds often relies on techniques like X-ray crystallography, where software suites like SHELX are employed for refinement and validation .

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c25-20(16-4-1-5-17(13-16)24-10-3-8-23-24)22-14-15-7-9-21-18(12-15)19-6-2-11-26-19/h1-13H,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXVMICRLLRVIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the furan-pyridine intermediate: This step involves the reaction of 2-furylboronic acid with 4-bromopyridine under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate.

Methylation: The intermediate is then methylated using a suitable methylating agent like methyl iodide in the presence of a base.

Formation of the benzamide derivative: The methylated intermediate is reacted with 3-(1H-pyrazol-1-yl)benzoic acid under amide coupling conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Various substituted benzamides and derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit various cancer cell lines by interfering with critical cellular pathways.

- Case Study : A study demonstrated that benzamide derivatives with heterocyclic components effectively inhibited the growth of hepatocarcinoma cells (HepG2), showcasing an IC50 value of 0.25 μM, suggesting potent antitumor activity .

Antimicrobial Properties

Compounds with furan and pyrazole rings have been evaluated for their antimicrobial efficacy. The incorporation of these moieties enhances the interaction with microbial targets.

- Case Study : A series of synthesized pyrazole derivatives were tested against antibiotic-resistant strains of bacteria, showing promising results in inhibiting growth at concentrations as low as 50 µg/mL .

Neurological Disorders

The potential of this compound as an allosteric modulator for G-protein coupled receptors (GPCRs) has been explored, indicating its application in treating central nervous system disorders.

- Research Findings : Compounds similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide have been synthesized and evaluated for their ability to modulate receptor activity, which is crucial for developing treatments for conditions like depression and anxiety .

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound belongs to a broader class of benzamide derivatives with heterocyclic substitutions. Key analogues include:

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide (Target) | Benzamide | Furan-pyridine, pyrazole | ~377.4 (calculated) | Not reported |

| 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide | Sulfonamide-pyrazolopyrimidine | Fluorophenyl, chromenone, pyrazolopyrimidine | 589.1 | 175–178 |

| 3-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide | Benzamide | Pyridine, pyrazole | ~294.3 (calculated) | 160–162 |

Key Observations:

- Bioactivity: The sulfonamide-pyrazolopyrimidine analogue () exhibits higher molecular weight and complexity, likely enhancing kinase inhibition due to its chromenone and fluorophenyl groups .

- Solubility: The target compound’s furan and pyridine groups may improve solubility in polar solvents compared to purely aromatic analogues.

Physicochemical Properties

- Thermal Stability: The sulfonamide-pyrazolopyrimidine analogue’s higher melting point (175–178°C) reflects increased rigidity from fused rings, whereas the target compound’s flexible furan-pyridine linker may lower its melting point.

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound that combines various heterocyclic moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure with multiple pharmacologically relevant groups:

- Furan ring : Known for antioxidant and anti-inflammatory properties.

- Pyridine : Often associated with antimicrobial and anticancer activities.

- Pyrazole : Recognized for its role in anti-inflammatory and analgesic effects.

Biological Activity Overview

Research indicates that compounds containing furan, pyridine, and pyrazole rings exhibit significant biological activities, including:

- Anticancer : Inhibition of cancer cell proliferation.

- Antimicrobial : Activity against various bacterial strains.

- Anti-inflammatory : Reduction of inflammatory markers.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds:

- A study reported that pyrazole derivatives exhibited cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 3.79 µM to 42.30 µM .

- Another investigation into benzofuran-pyrazole derivatives demonstrated significant inhibition of tumor necrosis factor (TNF) and interleukin levels, indicating potential use in managing chronic inflammatory diseases associated with cancer .

Antimicrobial Activity

The antimicrobial properties of furan-containing compounds are well-documented:

- Research on N-benzyl ethylenediamine derivatives showed high activity against Gram-positive bacteria and fungi, suggesting that similar structural motifs in this compound could confer antimicrobial effects .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds with pyrazole rings often inhibit specific enzymes involved in cancer progression.

- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and apoptosis, contributing to its anticancer and anti-inflammatory properties.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of compounds similar to this compound:

| Study | Compound | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|---|

| 1 | Pyrazole Derivative | MCF7 | 3.79 | Anticancer |

| 2 | Benzofuran-Pyrazole | A549 | 26 | Antitumor |

| 3 | N-benzyl Ethylenediamine | Gram-positive Bacteria | - | Antimicrobial |

Q & A

Basic: What spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound, and how should discrepancies between spectral data be addressed?

To confirm structural integrity, researchers routinely employ 1H NMR, 13C NMR, IR spectroscopy, LC-MS, and elemental analysis . Discrepancies in spectral data (e.g., unexpected peaks in NMR) require systematic validation:

- Repeat synthesis under controlled conditions to rule out impurities.

- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .

- Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated in pyrazole derivative studies .

Advanced: How can molecular docking and PASS predictions guide the early-stage evaluation of this compound’s biological activity?

Computational tools like PASS (Prediction of Activity Spectra for Substances) predict potential biological targets (e.g., kinase inhibition) based on structural motifs . Molecular docking identifies binding modes with target proteins, prioritizing compounds for in vitro testing. For example:

- Pyrazole-containing analogs were docked into kinase active sites to assess hydrogen bonding and steric compatibility .

- Validation requires cross-referencing computational results with experimental assays (e.g., enzyme inhibition or cell viability tests) .

Basic: What synthetic strategies are optimal for introducing the pyrazole and furan moieties in this compound?

Key steps include:

- Suzuki-Miyaura coupling for attaching the furan-2-yl group to the pyridine core, using palladium catalysts .

- Condensation reactions to introduce the pyrazole moiety, as seen in Mannich reactions with hydrazine derivatives .

- Optimized conditions : Copper(I) bromide as a catalyst, DMSO as a solvent, and cesium carbonate as a base, achieving yields up to 62% in analogous syntheses .

Advanced: How can researchers troubleshoot low yields in multi-step syntheses of this compound?

Low yields often arise from intermediate instability or side reactions . Strategies include:

- Protecting groups : Temporarily shield reactive sites (e.g., amines) during coupling steps .

- Temperature control : Maintain reactions at 35–50°C to suppress decomposition .

- Purification : Use gradient chromatography (e.g., ethyl acetate/hexane) to isolate intermediates .

Basic: What analytical thresholds ensure compound purity for pharmacological studies?

Acceptable purity thresholds:

- HPLC/LC-MS purity ≥95% for in vitro assays .

- Elemental analysis within ±0.4% of theoretical values .

- Melting point consistency (e.g., sharp ranges like 251–253°C) to confirm crystallinity .

Advanced: How do DFT calculations and X-ray crystallography resolve electronic and conformational properties?

- DFT (Density Functional Theory) : Models electron distribution to predict reactivity (e.g., nucleophilic/electrophilic sites) .

- X-ray crystallography : Determines bond lengths, angles, and packing motifs. For example, pyrazole derivatives showed planar geometries critical for target binding .

Basic: How does the furan-2-yl group influence physicochemical properties?

The furan ring enhances lipophilicity (logP) and π-π stacking potential, improving membrane permeability. Modulation strategies:

- Introduce electron-withdrawing groups (e.g., -CF3) to adjust solubility .

- Compare with thiophene analogs to assess aromatic ring effects on bioavailability .

Advanced: What crystallographic protocols are used to characterize polymorphs or solvates?

- Single-crystal X-ray diffraction : Resolve space groups (e.g., P63/mmc) and unit cell parameters .

- Thermogravimetric analysis (TGA) : Detect solvates by mass loss upon heating.

- Rietveld refinement : Analyze powder diffraction data to distinguish polymorphic forms .

Basic: How are stability profiles of similar benzamide derivatives assessed?

- Forced degradation studies : Expose compounds to heat, light, or humidity, then monitor decomposition via HPLC .

- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months to simulate long-term conditions .

Advanced: How can conflicting data between in vitro and in silico bioactivity results be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.